PROTAC |A-synuclein degrader 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC α-synuclein degrader 6 is a compound designed to target and degrade α-synuclein and tau proteins. These proteins are implicated in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. The compound is a type of Proteolysis-Targeting Chimera (PROTAC), which facilitates the degradation of specific proteins by the ubiquitin-proteasome system .
准备方法
The synthesis of PROTAC α-synuclein degrader 6 involves creating a chimeric molecule that binds both the target protein (α-synuclein) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the ligand for α-synuclein: This involves creating a molecule that specifically binds to α-synuclein.
Synthesis of the ligand for the E3 ubiquitin ligase: This involves creating a molecule that binds to the E3 ubiquitin ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule
Industrial production methods for PROTAC compounds are still under development, with a focus on optimizing yield, purity, and scalability.
化学反应分析
PROTAC α-synuclein degrader 6 undergoes several types of chemical reactions:
Binding reactions: The compound binds to α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding of the PROTAC molecule facilitates the ubiquitination of α-synuclein.
Proteasomal degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
Ligands: Specific ligands for α-synuclein and E3 ubiquitin ligase.
Linkers: Molecules that connect the ligands.
Catalysts: Catalysts that facilitate the conjugation reactions.
The major product formed from these reactions is the degraded α-synuclein protein.
科学研究应用
PROTAC α-synuclein degrader 6 has several scientific research applications:
Neurodegenerative disease research: The compound is used to study the degradation of α-synuclein and tau proteins in models of Parkinson’s disease and Alzheimer’s disease
Drug development: Researchers are exploring the potential of PROTAC α-synuclein degrader 6 as a therapeutic agent for neurodegenerative diseases
Protein degradation studies: The compound is used to investigate the mechanisms of targeted protein degradation and the ubiquitin-proteasome system
作用机制
The mechanism of action of PROTAC α-synuclein degrader 6 involves several steps:
Binding: The compound binds to both α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to α-synuclein.
Degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
The molecular targets involved are α-synuclein and the E3 ubiquitin ligase, and the pathway is the ubiquitin-proteasome system.
相似化合物的比较
PROTAC α-synuclein degrader 6 is unique in its ability to target both α-synuclein and tau proteins. Similar compounds include:
PROTAC α-synuclein degrader 1: Targets α-synuclein but with different ligands and linkers.
PROTAC tau degrader 1: Specifically targets tau proteins.
AUTOTAC compounds: Use a different mechanism involving autophagy-targeting chimeras.
属性
分子式 |
C37H39N5O9S |
---|---|
分子量 |
729.8 g/mol |
IUPAC 名称 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C37H39N5O9S/c1-23-5-10-27-30(21-23)52-35(40-27)24-6-8-25(9-7-24)38-13-15-48-17-19-50-20-18-49-16-14-39-32(44)22-51-29-4-2-3-26-33(29)37(47)42(36(26)46)28-11-12-31(43)41-34(28)45/h2-10,21,28,38H,11-20,22H2,1H3,(H,39,44)(H,41,43,45) |
InChI 键 |
PWVHWGSXBYTNNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。